An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 2C-TFM-NBOMe
An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 2C-TFM-NBOMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and pharmacological profile of 2C-TFM-NBOMe (N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)-2,5-dimethoxyphenyl)ethan-1-amine), a potent synthetic psychedelic compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its molecular characteristics and the analytical methods used for its identification. The guide includes a summary of its chemical data, a detailed description of its synthesis, and an exploration of its primary mechanism of action at the serotonin (B10506) 5-HT2A receptor.
Chemical Properties
2C-TFM-NBOMe is a derivative of the 2C-TFM phenethylamine (B48288), characterized by the addition of an N-(2-methoxybenzyl) group. This modification significantly enhances its potency as a serotonin 5-HT2A receptor agonist.[1]
| Property | Value | Source |
| IUPAC Name | N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)-2,5-dimethoxyphenyl)ethan-1-amine | [1] |
| Molecular Formula | C₁₉H₂₂F₃NO₃ | [1] |
| Molar Mass | 369.38 g/mol | [1] |
| Appearance | Reported as a white powder | N/A |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol | N/A |
Synthesis
The synthesis of 2C-TFM-NBOMe is typically achieved through a two-step process starting from 2-(4-(trifluoromethyl)-2,5-dimethoxyphenyl)ethan-1-amine (2C-TFM). The general procedure involves a reductive amination reaction with 2-methoxybenzaldehyde (B41997).
Experimental Protocol: Synthesis of 2C-TFM-NBOMe
Step 1: Imine Formation
In a round-bottom flask, 2C-TFM is dissolved in a suitable solvent, such as methanol or dichloromethane (B109758). An equimolar amount of 2-methoxybenzaldehyde is added to the solution. The reaction mixture is stirred at room temperature, and the progress of the imine formation can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction of the Imine
Once the imine formation is complete, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[2] The mixture is stirred until the reduction is complete, as indicated by TLC.
Step 3: Work-up and Purification
The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 2C-TFM-NBOMe. The final product is often converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the freebase in an appropriate solvent.
Structure Elucidation
The chemical structure of 2C-TFM-NBOMe is confirmed using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of NBOMe compounds typically shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) for 2C-TFM-NBOMe is expected at m/z 369. Key fragment ions for NBOMe compounds include:
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m/z 121: Corresponding to the 2-methoxybenzyl cation, which is a hallmark fragment for this class of compounds.
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m/z 150/151: Arising from the cleavage of the bond between the two ethylamine (B1201723) carbons.
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m/z 91: Often observed, corresponding to the tropylium (B1234903) ion.
The presence of the trifluoromethyl group on the phenethylamine ring will also influence the fragmentation pattern, leading to specific fragments that can aid in the identification of 2C-TFM-NBOMe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 2C-TFM-NBOMe. Although specific spectral data for 2C-TFM-NBOMe is not widely published, the expected chemical shifts can be predicted based on the analysis of related NBOMe compounds.[3]
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the range of 6.5-7.5 ppm corresponding to the protons on both the phenethylamine and benzyl (B1604629) aromatic rings.
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Methoxy (B1213986) Protons: Singlets around 3.8 ppm corresponding to the two methoxy groups on the phenethylamine ring and the one on the benzyl ring.
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Ethylamine and Benzyl Protons: A series of multiplets and singlets in the aliphatic region (2.5-4.5 ppm) corresponding to the -CH₂-CH₂-N-CH₂- protons of the backbone.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the range of 110-160 ppm.
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Methoxy Carbons: Signals around 55-60 ppm.
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Aliphatic Carbons: Signals in the range of 20-60 ppm.
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Trifluoromethyl Carbon: A quartet due to coupling with the fluorine atoms.
Pharmacological Signaling Pathway
2C-TFM-NBOMe is a potent partial agonist of the serotonin 5-HT2A receptor.[1] The activation of this G-protein coupled receptor (GPCR) is primarily responsible for its psychedelic effects. The 5-HT2A receptor is known to couple to two main signaling pathways: the Gq/11 pathway and the β-arrestin 2 pathway.[4]
Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events is believed to be central to the psychedelic effects of 5-HT2A agonists.
β-Arrestin 2 Pathway: The 5-HT2A receptor can also signal through a G-protein-independent pathway involving β-arrestin 2. The functional selectivity or "bias" of a ligand for either the Gq/11 or β-arrestin 2 pathway can significantly influence its pharmacological profile. While the specific functional selectivity of 2C-TFM-NBOMe has not been extensively reported, studies on related NBOMe compounds suggest that they are potent activators of the Gq/11 pathway.[5][6]
Conclusion
2C-TFM-NBOMe is a potent synthetic psychedelic with a well-defined chemical structure and a primary mechanism of action centered on the activation of the 5-HT2A receptor. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and the analytical methods used for its characterization. Further research into its specific pharmacological profile, including its functional selectivity at the 5-HT2A receptor and its broader receptor interaction profile, is necessary to fully understand its effects and potential applications in neuroscience and drug development. This document serves as a foundational resource for scientists and researchers working with this and related compounds.
References
- 1. 25TFM-NBOMe - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
